Indole derivatives are a well-studied class of organic compounds with a wide range of biological activities [PubChem Link to Indole - ]. The presence of the bromine and cyano groups in 5-bromo-3-methyl-1H-indole-7-carbonitrile might contribute to interesting biological properties. Researchers might investigate these properties in the context of drug discovery.
Aromatic organic molecules like 5-bromo-3-methyl-1H-indole-7-carbonitrile can be used as building blocks in the design of new materials [ScienceDirect Link to "Organic materials for optoelectronic applications" - ]. The specific properties of the molecule, such as its conductivity or light absorption, would determine its potential applications in this field.
5-Bromo-3-methyl-1H-indole-7-carbonitrile is a heterocyclic compound with the molecular formula C₁₀H₇BrN₂ and a molecular weight of 235.08 g/mol. It belongs to the indole family, which is notable for its presence in numerous natural products and pharmaceuticals. Indoles play significant roles in biological systems and have garnered extensive research interest due to their diverse biological activities, including potential therapeutic applications in various diseases .
Research indicates that 5-bromo-3-methyl-1H-indole-7-carbonitrile exhibits notable biological activities:
The synthesis of 5-bromo-3-methyl-1H-indole-7-carbonitrile typically involves several steps:
5-Bromo-3-methyl-1H-indole-7-carbonitrile has a variety of applications across different fields:
The interaction studies of 5-bromo-3-methyl-1H-indole-7-carbonitrile reveal its ability to bind with various biomolecules:
Several compounds share structural similarities with 5-bromo-3-methyl-1H-indole-7-carbonitrile. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Bromoindole | C₉H₈BrN | Lacks the carbonitrile group |
3-Methylindole | C₉H₉N | No halogen substitution |
7-Cyanoindole | C₉H₈N₂ | Contains a cyano group at a different position |
5-Chloro-3-methylindole | C₉H₈ClN | Chlorine instead of bromine |
5-Bromo-3-methyl-1H-indole-7-carbonitrile is unique due to its specific combination of bromine and carbonitrile functional groups, which enhances its reactivity and biological activity compared to similar compounds. This unique structure allows it to participate in a variety of